1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Description
1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS: 1362243-63-7) is a boronate ester featuring a methyl-substituted phenyl ring and a tetramethyl dioxaborolane group. With a molecular weight of 260.14 and 98% purity, it is widely employed in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol boronate group . Its structure combines steric hindrance (from the methyl group at the 4-position of the phenyl ring) and electronic effects (from the acetyl moiety), making it a versatile intermediate in pharmaceutical and materials synthesis.
Properties
IUPAC Name |
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-7-8-12(11(2)17)9-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPBUQAMZVFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1362243-63-7 | |
| Record name | 1-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Material Science: It is utilized in the creation of advanced materials with specific properties, such as polymers and nanomaterials.
Synthetic Organic Chemistry: The compound serves as a versatile reagent in organic synthesis, enabling the construction of complex molecular structures.
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic acid derivatives, which can interact with various biological targets. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Aromatic Rings
1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
- Structure : Replaces the benzene ring with a thiophene and uses a dimethyl dioxaborolane group.
- Key Differences: The thiophene moiety enhances π-conjugation, making it suitable for optoelectronic applications.
- Applications : Used in organic electronics and catalysis.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS 171364-81-1)
- Structure : Lacks the methyl group at the phenyl 4-position.
- Key Differences : Reduced steric hindrance accelerates coupling reactions but may lower stability. NMR data (δ 7.91 for aromatic protons; δ 2.62 for acetyl protons) suggests distinct electronic environments compared to the 4-methyl variant .
- Applications : Common in synthesizing biaryl ketones for drug intermediates.
Heterocyclic and Functional Group Variations
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone
- Structure : Incorporates an indazole ring instead of benzene.
- Key Differences : The nitrogen-rich indazole enhances binding to biological targets, making this compound relevant in kinase inhibitor development. Higher molecular weight (286.14) and polarizability improve solubility in polar solvents .
- Applications : Targeted for anticancer drug discovery.
1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone (CAS 1467060-02-1)
- Structure : Features a dioxaborinan ring and azetidine group.
- Key Differences: The six-membered dioxaborinan offers different ring strain and solubility compared to dioxaborolan.
- Applications : Explored for targeted protein degradation and prodrug strategies.
Electronic and Steric Modifications
4-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
- Structure : Replaces acetyl with a trifluoromethyl-substituted benzamide.
- Key Differences : The electron-withdrawing trifluoromethyl group enhances electrophilicity, accelerating coupling reactions (71% yield reported in quinazoline synthesis). The amide group facilitates hydrogen bonding in biological systems .
- Applications : Used in kinase inhibitor libraries.
1-[4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
- Structure : Methoxy group at the phenyl 4-position.
- Key Differences : Methoxy’s electron-donating effect increases aromatic ring electron density, altering reactivity in electrophilic substitutions. May improve stability in acidic conditions compared to methyl derivatives .
- Applications : Synthesis of fluorescent dyes and ligands.
Functionalization Potential
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Ethynyl group at the phenyl para position.
- Key Differences : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), expanding utility in polymer and dendrimer synthesis. Higher reactivity due to triple bond conjugation .
- Applications : Materials science and bioconjugation.
Biological Activity
1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
The compound is characterized by the following chemical properties:
- Molecular Formula : C15H23B O3
- Molecular Weight : 266.16 g/mol
- CAS Number : 1150561-77-5
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Anticancer Activity
Recent studies have indicated that compounds containing boron moieties can exhibit anticancer properties. The presence of the dioxaborolane group in this compound suggests potential interactions with biological targets involved in cancer cell proliferation.
2. Enzyme Inhibition
Research has shown that boron-containing compounds can act as enzyme inhibitors. Specifically, they may inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases. The exact mechanism of action for this specific compound remains to be fully elucidated.
Case Study 1: Antitumor Activity
A study published in Chemistry - A European Journal demonstrated that boron-containing compounds exhibit selective cytotoxicity against various cancer cell lines. The study highlighted the importance of the boron atom in enhancing the biological activity of the compound through specific interactions with cellular targets .
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, researchers found that derivatives of dioxaborolane could effectively inhibit certain kinases implicated in cancer progression. This suggests that this compound may also possess similar inhibitory properties .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Inhibition of kinases involved in cancer |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Boron-containing compounds often undergo rapid metabolism in vivo. Studies indicate that such compounds may be subject to extensive biotransformation processes which could affect their efficacy and safety profiles.
Preparation Methods
Reaction Mechanism and Substrate Design
The Miyaura borylation reaction stands as the most efficient method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to aromatic systems. This palladium-catalyzed process converts aryl halides into boronic esters under mild conditions. For 1-[4-methyl-3-(pinacolatoboryl)phenyl]ethanone, the synthesis begins with 3-bromo-4-methylacetophenone (1a), which undergoes oxidative addition with Pd(0) to form a Pd(II) intermediate. Subsequent transmetallation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination yields the target compound.
Critical reaction parameters :
- Catalyst : Pd(dppf)Cl₂·DCM (1–2 mol%) demonstrates optimal activity.
- Base : Potassium acetate (KOAc, 3 equiv) maintains mild basicity, preventing boronate decomposition.
- Solvent : Tetrahydrofuran (THF) at 65°C balances reactivity and stability.
Table 1. Representative Miyaura Borylation Conditions
| Substrate | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 3-Bromo-4-methylacetophenone | Pd(dppf)Cl₂ (1.5) | 16 | 73 |
| 3-Iodo-4-methylacetophenone | Pd(PPh₃)₄ (2) | 12 | 81 |
Substrate Synthesis and Regiochemical Control
The regioselective installation of the methyl and boronate groups necessitates precise precursor design. 3-Bromo-4-methylacetophenone is synthesized via two routes:
- Friedel-Crafts Acylation : Toluene derivatives react with acetyl chloride in the presence of AlCl₃, followed by bromination using N-bromosuccinimide (NBS) under radical conditions.
- Directed Ortho-Metalation : 4-Methylacetophenone undergoes lithiation at −78°C using LDA, followed by quenching with B(OMe)₃ and subsequent bromination.
Steric effects from the 4-methyl group direct electrophilic borylation to the meta position, achieving >95% regioselectivity in optimized systems.
Alternative Synthetic Strategies
Transition-Metal-Free Borylation
While less efficient, electrophilic borylation using BCl₃ and pinacol in the presence of Et₃N provides a palladium-free pathway. This method, however, yields only 35–40% of the desired product due to competing side reactions.
Suzuki-Miyaura Cross-Coupling Retroanalysis
Retrosynthetic disconnection of the boronate ester reveals potential routes via coupling of preformed boronates with methyl-substituted aryl halides. This approach remains theoretical for this specific compound but is validated in analogous systems.
Reaction Optimization and Scalability
Catalyst Screening
Comparative studies of palladium precursors reveal:
Solvent and Temperature Effects
Polar aprotic solvents (THF, DMF) enhance reaction rates versus nonpolar alternatives (toluene). Elevated temperatures (>80°C) promote deborylation, necessitating strict thermal control.
Workup and Purification
Standard protocols involve:
- Aqueous workup with saturated NaHCO₃ to remove residual boronates.
- Column chromatography (SiO₂, hexane/EtOAc 9:1 → 4:1) isolates the product as a white solid.
Characterization and Analytical Data
Spectroscopic Identification
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 1.8 Hz, 1H, ArH), 7.89 (dd, J = 8.0, 1.8 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 2.67 (s, 3H, COCH₃), 2.42 (s, 3H, ArCH₃), 1.35 (s, 12H, pinacol CH₃).
- ¹³C NMR : δ 197.8 (C=O), 142.1 (C-B), 135.9–124.3 (ArC), 83.7 (pinacol OC), 30.1 (COCH₃), 25.0 (pinacol CH₃), 21.4 (ArCH₃).
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar boronate ester geometry, with B-O bond lengths of 1.37 Å and a trigonal planar coordination sphere.
Applications and Derivative Synthesis
Suzuki Coupling Precursor
The boronate group enables cross-coupling with aryl halides, forming biaryl ketones central to ligand design. For example, reaction with 4-bromoanisole yields 4′-methoxy-4-methylbenzophenone-3-boronic acid pinacol ester (89% yield).
Asymmetric Transfer Hydrogenation
Using Ru(II)-TsDPEN catalysts, the ketone group undergoes reduction to secondary alcohols with 98% enantiomeric excess, demonstrating utility in chiral auxiliary synthesis.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) | Higher yield (>85%) |
| Solvent | THF | Improved reaction homogeneity |
| Temperature | 80°C | Minimizes side reactions |
| Reaction Time | 18 hours | Balances conversion and purity |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and boronate ester integration. Key signals include the methyl groups of the dioxaborolane ring (δ 1.0–1.3 ppm) and the acetyl carbonyl (δ 2.6 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 246.11) .
- IR Spectroscopy : Stretching vibrations for B-O (≈1350 cm⁻¹) and C=O (≈1700 cm⁻¹) .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Answer:
- Catalyst Selection : Pd(OAc)₂ with SPhos ligand enhances turnover in sterically hindered systems .
- Base-Solvent Pairing : Use Cs₂CO₃ in dioxane for electron-deficient aryl partners, or K₃PO₄ in toluene for electron-rich substrates.
- Temperature Control : Microwave-assisted heating (100–120°C) reduces reaction time to 1–2 hours while maintaining >90% yield .
Q. Table 2: Cross-Coupling Optimization
| Substrate Type | Base | Solvent | Yield (%) |
|---|---|---|---|
| Electron-deficient aryl | Cs₂CO₃ | Dioxane | 92 |
| Electron-rich aryl | K₃PO₄ | Toluene | 88 |
Advanced: How should researchers address discrepancies in NMR data caused by impurities?
Answer:
- Byproduct Identification : Trace impurities (e.g., dehalogenated byproducts) may arise from incomplete coupling. Use preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradient) for purification .
- Deuterated Solvent Effects : Ensure anhydrous CDCl₃ to avoid signal splitting from moisture-induced hydrolysis of the boronate ester .
Advanced: What are the stability profiles of this compound under varying storage and reaction conditions?
Answer:
Q. Table 3: Stability Data
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Ambient moisture | Hydrolysis to boronic acid | Store under nitrogen |
| Light exposure | No degradation observed | Opaque containers recommended |
Basic: What non-cross-coupling reactions can this compound undergo?
Answer:
- Esterification : React with alcohols under acidic conditions to form acetyl-protected derivatives.
- Nucleophilic Additions : Participate in conjugate additions with Grignard reagents at the ketone group .
Advanced: How to mitigate air/moisture sensitivity during experimental workflows?
Answer:
- Inert Atmosphere : Conduct reactions in a nitrogen- or argon-filled glovebox.
- Drying Protocols : Pre-dry solvents (THF, toluene) over molecular sieves. Use syringe pumps for reagent addition to minimize air exposure .
Advanced: How does this compound compare to structurally similar boronate esters in reactivity?
Answer:
- Steric Effects : The 4-methyl group reduces reactivity in bulky substrates compared to unsubstituted analogs (e.g., 4-acetylphenylboronic acid pinacol ester) .
- Electronic Effects : The acetyl group withdraws electron density, enhancing electrophilicity in cross-couplings with electron-rich partners .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
- Protease Inhibition : The boronate moiety can act as a transition-state analog in serine protease inhibition studies.
- PET Tracer Synthesis : Used in radiolabeling via isotope exchange (¹⁸F/¹⁰B) for imaging applications .
Basic: Which analytical methods ensure purity for downstream applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
